(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-4-yl)propanoicacid
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Overview
Description
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-4-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and an indole moiety. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-4-yl)propanoic acid typically involves the following steps:
Fmoc Protection: The amino group of the target molecule is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected amino acid is then coupled with the indole derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Automated Purification: High-throughput purification methods like high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-4-yl)propanoic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids.
Oxidation and Reduction: The indole moiety can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: DCC or DIC with DMAP in anhydrous conditions.
Oxidation: Potassium permanganate (KMnO4) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Major Products Formed
Deprotected Amino Acid: After Fmoc removal.
Peptide Chains: When coupled with other amino acids.
Oxidized or Reduced Indole Derivatives: Depending on the reaction conditions.
Scientific Research Applications
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-4-yl)propanoic acid has several applications in scientific research:
Peptide Synthesis: Widely used in the synthesis of peptides and proteins due to its ability to protect amino groups.
Biological Studies: Used in the study of protein-protein interactions and enzyme mechanisms.
Medicinal Chemistry: Employed in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: Utilized in the production of synthetic peptides for research and pharmaceutical purposes.
Mechanism of Action
The mechanism of action of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-4-yl)propanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective peptide bond formation. Upon completion of the synthesis, the Fmoc group is removed to reveal the free amino group, enabling further reactions or biological activity.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-({[(tert-Butoxycarbonyl)amino]-3-(1H-indol-4-yl)propanoic acid: Another protecting group used in peptide synthesis.
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-3-yl)propanoic acid: Similar structure but with a different position of the indole moiety.
Uniqueness
Fmoc Group: The presence of the Fmoc group provides unique stability and ease of removal compared to other protecting groups.
Indole Moiety: The specific position of the indole group in the compound offers distinct reactivity and biological activity.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-4-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c29-25(30)24(14-16-6-5-11-23-17(16)12-13-27-23)28-26(31)32-15-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-13,22,24,27H,14-15H2,(H,28,31)(H,29,30)/t24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVFXTSCQFAXNM-DEOSSOPVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C5C=CNC5=CC=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C5C=CNC5=CC=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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